molecular formula C14H8Cl2N2OS B3015719 N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide CAS No. 868230-31-3

N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B3015719
CAS No.: 868230-31-3
M. Wt: 323.19
InChI Key: OVZASPWHEHVINH-UHFFFAOYSA-N
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Description

N-(4,7-Dichloro-1,3-benzothiazol-2-yl)benzamide is a benzothiazole-derived compound characterized by a benzamide moiety attached to a 4,7-dichloro-substituted benzothiazole ring. The benzothiazole core is a heterocyclic system containing sulfur and nitrogen atoms, which confers significant electronic and steric properties.

Properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2OS/c15-9-6-7-10(16)12-11(9)17-14(20-12)18-13(19)8-4-2-1-3-5-8/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZASPWHEHVINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4,7-dichloro-1,3-benzothiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide with structurally related compounds, focusing on substituent effects, molecular properties, and reported bioactivities.

Structural Analogues and Substituent Variations

Table 1: Key Structural and Molecular Comparisons
Compound Name Substituents on Benzothiazole Benzamide Substituents Molecular Formula CAS No. Notable Properties
This compound (Target) 4-Cl, 7-Cl Unsubstituted benzamide C₁₄H₈Cl₂N₂OS Not provided High lipophilicity due to dichloro groups; potential bioactivity inferred from analogues
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide 2-Cl, 4-Cl (on benzene) Thiazol-2-yl C₁₀H₆Cl₂N₂OS Not provided Demonstrated anti-inflammatory and analgesic activities
N-(4,7-Dichloro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide 4-Cl, 7-Cl 5-Nitrofuran-2-carboxamide C₁₂H₅Cl₂N₃O₄S 862807-45-2 Nitrofuran group may enhance antimicrobial activity
4-Cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide 4-Cl, 5-Cl 4-Cyanobenzamide C₁₅H₇Cl₂N₃OS 868230-49-3 Cyano group improves solubility and electronic properties
N-(4,7-Dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide 4-OCH₃, 7-OCH₃, 3-CH₃ 4-Fluorobenzamide C₁₈H₁₆FN₃O₃S 868369-05-5 Methoxy and fluorine substituents modulate pharmacokinetics

Substituent Effects on Bioactivity

  • Chlorine Positioning :

    • The 4,7-dichloro configuration in the target compound contrasts with 4,5-dichloro (e.g., CAS 868230-49-3 ) and 2,4-dichloro (e.g., thiazol-2-yl analogue ). Chlorine at the 4,7 positions may sterically hinder interactions with hydrophobic enzyme pockets compared to 4,5-dichloro derivatives.
    • Thiazole- and benzothiazole-based compounds with 2,4-dichloro substitution (e.g., 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide) exhibit anti-inflammatory activity, suggesting positional chlorine impacts target specificity .
  • 4-Cyano and 4-fluoro groups (CAS 868230-49-3 and 868369-05-5 ) improve solubility and dipole interactions, critical for membrane penetration in anticancer applications.

Pharmacological Insights from Analogues

  • Antimicrobial Activity: Benzothiazole-amide hybrids with electron-withdrawing groups (e.g., nitro, cyano) show enhanced antimicrobial potency. For example, 2-azetidinone derivatives with chlorophenyl substituents demonstrated significant activity against Gram-positive bacteria (MIC: 8–16 µg/mL) .
  • Anticancer Potential: Compounds like N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide (IC₅₀: 28 µM against MCF7 cells ) highlight the role of styryl and chloro groups in cytotoxicity. The target compound’s dichloro-benzothiazole core may similarly disrupt cancer cell proliferation.
  • QSAR Trends :
    Quantitative Structure-Activity Relationship (QSAR) models for benzothiazole derivatives indicate that Balaban index (J) and molecular connectivity indices (⁰χv, ¹χv) correlate with antimicrobial efficacy . The target compound’s Cl and benzamide groups likely optimize these parameters.

Research Findings and Implications

  • The 4,7-dichloro substitution on benzothiazole may offer a balance between lipophilicity and steric effects, favoring blood-brain barrier penetration for CNS-targeted therapies.
  • Nitrofuran and cyano analogues (CAS 862807-45-2, 868230-49-3) suggest avenues for optimizing the target compound’s antibacterial profile .
  • Methoxy and fluorine substituents (CAS 868369-05-5 ) provide a template for improving metabolic stability.

Biological Activity

N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety with chlorine substitutions at the 4 and 7 positions. This unique structure contributes to its reactivity and biological activity. The compound is synthesized through the reaction of 4,7-dichloro-1,3-benzothiazole with benzoyl chloride in the presence of a base like triethylamine, typically in dimethylformamide (DMF) under reflux conditions.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Antibacterial Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell function, such as DNA gyrase and dihydroorotase. This inhibition disrupts essential biochemical pathways necessary for bacterial survival and replication.
  • Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells by interfering with cell division and modulating signaling pathways such as AKT and ERK. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including A431 and A549 .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Effect Reference
AntibacterialInhibits DNA gyrase; disrupts bacterial replication
AnticancerInduces apoptosis; inhibits cancer cell proliferation
AntifungalExhibits antifungal properties through enzyme inhibition
Anti-inflammatoryReduces levels of inflammatory cytokines

Case Studies and Research Findings

  • Anticancer Evaluation : A study investigated the effects of this compound on human epidermoid carcinoma cells (A431) and non-small cell lung cancer cells (A549). The compound significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations. Flow cytometry analysis revealed that it caused cell cycle arrest in these cancer cells .
  • Antibacterial Properties : Another research focused on the antibacterial activity of benzothiazole derivatives, including this compound. Results indicated effective inhibition against various bacterial strains by targeting critical enzymes involved in cellular processes.

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